Bromhexine hydrochloride

概述

描述

溴己新盐酸盐是一种粘液溶解剂,广泛用于治疗与粘液分泌过多相关的呼吸系统疾病。 它源自马兜铃属植物,于 1963 年被引入市场 。 该化合物有助于降低粘液的粘度,从而增强粘液清除并改善呼吸 .

准备方法

合成路线和反应条件: 溴己新盐酸盐的制备涉及多个步骤:

乙酸酐与硼酸反应: 生成三乙酸硼酸酯。

2-氨基-3,5-二溴苄醇与三乙酸硼酸酯反应: 形成2-氨基-3,5-二溴苄醇硼螯合物。

硼螯合物与 N-甲基环己胺反应: 生成 N-(2-氨基-3,5-二溴苄基)-N-甲基环己胺(溴己新)。

溴己新与盐酸反应: 生成粗溴己新盐酸盐,然后进行精制.

工业生产方法: 工业生产遵循类似的合成路线,但规模更大,确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 溴己新盐酸盐会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应可以改变其官能团。

取代: 由于存在溴原子,卤素取代反应很常见。

常见试剂和条件:

氧化剂: 例如高锰酸钾。

还原剂: 例如硼氢化钠。

取代试剂: 包括卤化剂。

科学研究应用

Pharmacological Profile

Bromhexine hydrochloride functions by enhancing mucus clearance in the respiratory tract. It acts as a secretolytic agent, increasing the production of serous mucus, which reduces the viscosity of sputum, facilitating easier expectoration. The pharmacokinetic properties include:

- Bioavailability : 75–80%

- Metabolism : Extensive hepatic metabolism

- Elimination Half-life : Approximately 12 hours

- Excretion : Primarily through urine .

Respiratory Disorders

Bromhexine is indicated for various respiratory conditions associated with thick mucus, such as:

- Chronic obstructive pulmonary disease (COPD)

- Asthma

- Bronchitis

- Cystic fibrosis

Its effectiveness in these conditions is attributed to its ability to reduce mucus viscosity and enhance mucociliary clearance, thereby improving respiratory function and patient comfort .

COVID-19 Treatment

Recent studies have explored the potential of this compound in treating COVID-19. An open-label randomized controlled pilot study indicated that bromhexine may benefit patients with mild to moderate COVID-19 by improving chest imaging results and reducing the need for oxygen therapy, although these findings were not statistically significant . The drug's mechanism involves inhibition of the transmembrane serine protease 2 receptor, which plays a crucial role in viral entry into cells .

Efficacy in COVID-19 Patients

A pilot study involving 18 patients with moderate COVID-19 tested bromhexine against a control group receiving standard treatment. The results suggested a trend towards improved outcomes in the bromhexine group regarding lung function and discharge rates within 20 days, emphasizing the need for larger-scale trials to confirm these findings .

Long-term Use in Chronic Conditions

Long-term studies have evaluated bromhexine's safety and efficacy in chronic respiratory conditions. A systematic review highlighted its role in managing symptoms related to chronic bronchitis and cystic fibrosis, demonstrating significant improvements in quality of life and respiratory function metrics over extended use .

Data Tables

The following table summarizes key studies on this compound:

作用机制

溴己新盐酸盐通过降低粘液的粘度起作用,使其更容易从呼吸道清除。 它直接使粘多糖解聚并释放溶酶体酶,分解抗性痰纤维网络 。 此外,它还能刺激纤毛的活性,增强粘液纤毛清除 .

类似化合物:

氨溴索盐酸盐: 溴己新的代谢产物,也用作粘液溶解剂.

愈创甘油醚: 另一种用于降低粘液粘度的祛痰剂。

独特性: 溴己新盐酸盐的独特性在于它具有降低粘液粘度和刺激纤毛活性的双重作用,使其在清除呼吸道粘液方面非常有效 .

总之,溴己新盐酸盐是一种用途广泛的化合物,在医药和科学研究中具有重要应用。其独特的性质使其成为治疗呼吸系统疾病的重要组成部分。

相似化合物的比较

Ambroxol hydrochloride: A metabolite of bromhexine, also used as a mucolytic agent.

Guaifenesin: Another expectorant used to reduce mucus viscosity.

Uniqueness: Bromhexine hydrochloride is unique due to its dual action of reducing mucus viscosity and stimulating ciliary activity, making it highly effective in clearing mucus from the respiratory tract .

生物活性

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

This compound acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

- Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.

- Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.

- Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid; linear pharmacokinetics |

| Volume of Distribution | 1209 ± 206 L (19 L/kg) |

| Protein Binding | ~95% bound to plasma proteins |

| Half-life | Approximately 8 hours |

| Metabolism | Primarily hepatic |

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

- Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .

- COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

属性

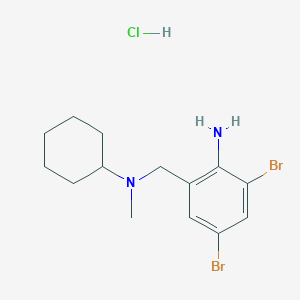

IUPAC Name |

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKONUHZNTQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3572-43-8 (Parent) | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045886 | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-75-6 | |

| Record name | Bromhexine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromhexine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: this compound primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does this compound have any other notable targets in the body?

A2: Research suggests that this compound can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize this compound?

A4: Several techniques are employed to characterize this compound, including:

- High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of this compound in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []

- Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []

- Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []

- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is this compound under different storage conditions?

A5: this compound exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of this compound formulations?

A6: Researchers have investigated various approaches to improve stability, including:

- Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []

- pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []

- Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []

- Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of this compound?

A7: this compound is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of this compound affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

- Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of this compound []. []

- Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for this compound?

A9: Method validation ensures accuracy, precision, and reliability:

- Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []

- Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []

- Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []

- Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of this compound in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

- Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that this compound might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []

- Capillary Bronchitis: A study indicated that combining this compound with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。